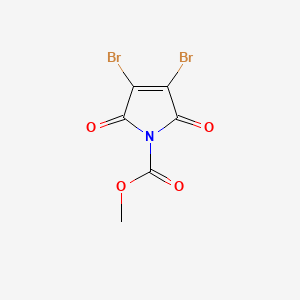

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVESAOJZLFCAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Thiol-Reactive Probe for Bioconjugation

Introduction

In the landscape of bioconjugation and chemical biology, the precise and stable linkage of molecules to proteins is of paramount importance for the development of advanced therapeutics, diagnostics, and research tools. Among the array of chemical strategies, the targeting of cysteine residues through thiol-reactive linkers has become a cornerstone methodology. This guide provides a comprehensive technical overview of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a specialized dibromomaleimide derivative. This compound serves as a powerful tool for cysteine modification, offering unique advantages in disulfide bond rebridging and the formation of stable bioconjugates.

This document is intended for researchers, chemists, and drug development professionals. It will delve into the synthesis, chemical properties, reactivity, and applications of this reagent, providing not just protocols, but also the scientific rationale behind its use. We will explore its advantages over traditional maleimide linkers and provide a framework for its successful implementation in your research.

Core Compound Characterization

This compound, also known as N-methoxycarbonyldibromomaleimide, is a key reagent for advanced bioconjugation strategies. Its core structure is a maleimide ring substituted with two bromine atoms, which are the key to its reactivity with thiols, and an N-methoxycarbonyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 312.90 g/mol | --INVALID-LINK-- |

| CAS Number | 1442447-48-4 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 115-118 °C | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

Spectroscopic Analysis: While detailed, publicly available spectra are limited, the expected spectroscopic data would include:

-

¹H NMR: A singlet corresponding to the methyl protons of the methoxycarbonyl group.

-

¹³C NMR: Resonances for the carbonyl carbons of the maleimide ring, the sp² carbons of the C=C bond, the methyl carbon, and the carbonyl of the methoxycarbonyl group.

-

IR Spectroscopy: Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide and the ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

The synthesis of N-functionalized bromomaleimides often requires harsh conditions, which can be incompatible with sensitive functional groups. A mild and efficient method for the synthesis of the title compound has been developed, which proceeds via the activation of the commercially available 3,4-dibromomaleimide.[1]

Synthetic Rationale

The core of this synthesis is the acylation of the nitrogen atom of 3,4-dibromomaleimide. The use of methyl chloroformate as the acylating agent provides the desired methoxycarbonyl group. The reaction is facilitated by a non-nucleophilic base, N-methylmorpholine (NMM), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion under mild conditions. This approach avoids the high temperatures and strong acids typically used in maleimide synthesis, preserving the integrity of the reactive dibromomaleimide core.

Experimental Protocol

Materials:

-

3,4-Dibromomaleimide

-

Methyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [1]

-

Dissolve 3,4-dibromomaleimide (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF.

-

To this solution, add methyl chloroformate (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by filtering off the N-methylmorpholine hydrochloride salt and removing the solvent under reduced pressure.

-

The resulting product, this compound, is typically obtained in high purity and yield (reported as 97%).[1]

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanism of Action

The primary utility of this compound lies in its high reactivity towards thiol groups, making it an excellent reagent for cysteine-specific modification of proteins and peptides.

Thiol Reactivity: Disulfide Rebridging

Unlike conventional maleimides that react with a single thiol via Michael addition, the dibromo functionality of this reagent allows for the reaction with two thiol groups.[2] This is particularly advantageous for rebridging disulfide bonds in proteins, such as antibodies. The process typically involves the initial reduction of a disulfide bond to yield two free cysteine residues, which then react with the dibromomaleimide to form a stable, covalent bridge.

Mechanism:

-

Disulfide Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to cleave the disulfide bond of the protein, generating two nucleophilic thiol groups.

-

Sequential Nucleophilic Substitution: The two resulting thiols sequentially attack the carbon atoms of the maleimide ring, displacing the two bromine atoms in a nucleophilic substitution reaction.

-

Bridge Formation: This results in the formation of a stable dithiomaleimide linkage, effectively rebridging the original disulfide bond with the maleimide core.

Caption: Reaction pathway for disulfide rebridging.

Enhanced Stability through Hydrolysis

A significant advantage of dibromomaleimide-based conjugates is their potential for enhanced stability. The resulting dithiomaleimide linkage can undergo hydrolysis of the maleimide ring under physiological or slightly basic conditions to form a dithiomaleamic acid.[2] This ring-opening event is crucial as it renders the linkage resistant to the retro-Michael reaction, a common pathway for the degradation of traditional maleimide-thiol conjugates that leads to premature payload release.[3] This "locking" mechanism results in a more robust and stable bioconjugate.[4]

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable tool in several areas, most notably in the construction of antibody-drug conjugates (ADCs).

Site-Specific Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The properties of the linker connecting the antibody and the drug are critical to the ADC's success. Dibromomaleimides offer a strategy for creating site-specific ADCs with a defined drug-to-antibody ratio (DAR).[4] By targeting the interchain disulfide bonds of an antibody, a homogenous population of ADCs with a DAR of 4 can be produced. This is a significant improvement over conjugation to lysine residues, which often results in a heterogeneous mixture of ADCs with varying DARs and pharmacokinetic properties.[5]

The stability of the resulting linkage is also a key advantage. The resistance of the hydrolyzed maleamic acid conjugate to degradation in plasma can lead to a wider therapeutic window by minimizing off-target toxicity.[6]

Peptide and Protein Modification

Beyond ADCs, this reagent can be used for a variety of protein and peptide modifications. It can be used to "staple" peptides into specific conformations or to create protein-protein conjugates. The ability to introduce a stable, bridging linker is valuable for studying protein structure and function.

Comparison with Other Thiol-Reactive Linkers

The choice of a thiol-reactive linker is a critical decision in bioconjugation. Here is a comparison of dibromomaleimides with other common reagents:

| Linker Type | Reaction with Thiols | Linkage Stability | Key Advantages | Key Disadvantages |

| Conventional Maleimide | Michael addition with one thiol | Prone to retro-Michael reaction | Fast reaction kinetics | Reversibility can lead to instability |

| Dibromomaleimide | Substitution with two thiols | High (especially after hydrolysis) | Disulfide rebridging, site-specificity, enhanced stability | Requires initial disulfide reduction |

| Haloacetyls | Sₙ2 reaction with one thiol | High (irreversible) | Very stable thioether bond | Slower reaction rate than maleimides |

| Pyridyl Disulfides | Disulfide exchange | Cleavable by reducing agents | Allows for payload release in reducing environments | Not a permanent linkage |

Conclusion

This compound is a sophisticated chemical tool that addresses some of the key challenges in the field of bioconjugation. Its ability to efficiently rebridge disulfide bonds offers a pathway to creating homogenous and stable antibody-drug conjugates. The mild synthesis and the unique reactivity of the dibromomaleimide core provide researchers with a powerful method for site-specific protein modification. As the demand for more precise and stable bioconjugates continues to grow, reagents like this will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies and research probes.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]

- 5. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Technical Guide to Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1442447-48-4)

Introduction: A Precision Tool for Bioconjugation

In the landscape of modern drug development and proteomics, the ability to selectively and stably link molecules to proteins is paramount. Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate emerges as a sophisticated bifunctional linker designed for precisely this purpose. Belonging to the dibromomaleimide class of reagents, this compound offers a significant advancement over traditional maleimides for the site-specific modification of cysteine residues. Its core utility lies in its capacity to "rebridge" disulfide bonds, a critical function for creating stable and homogeneous bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs).[1][2]

This guide provides an in-depth examination of this reagent, from its fundamental physicochemical properties and reactivity to field-tested protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging its unique capabilities.

Part 1: Core Compound Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key characteristics of this compound are summarized below.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1442447-48-4 | [3][4][5][6][7] |

| Molecular Formula | C₆H₃Br₂NO₄ | [3][5][7] |

| Molecular Weight | 312.9 g/mol | [3][5][7] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | [5] |

| Long-Term Storage | Store long-term in a cool, dry place; -20°C recommended | [5] |

| Solubility | Soluble in organic solvents such as DMF or DMSO | [8][9] |

Part 2: The Chemistry of Disulfide Rebridging

The defining feature of this compound is the dibromomaleimide motif. Unlike standard maleimides that react with a single thiol, the two bromine atoms on this molecule act as sequential leaving groups, allowing it to react with two thiols.[5] This makes it an ideal reagent for rebridging the two cysteine residues that form a native disulfide bond in a protein after mild reduction.

Reaction Mechanism with Cysteine Thiols

The process is a rapid, sequential nucleophilic substitution.[1]

-

Disulfide Reduction: A native interchain disulfide bond (e.g., in an antibody's hinge region) is first gently reduced, typically with tris(2-carboxyethyl)phosphine (TCEP), to yield a pair of free sulfhydryl (-SH) groups.[1][10] TCEP is the preferred reductant as it does not contain a thiol group itself and therefore will not compete in the subsequent reaction.[11]

-

Sequential Nucleophilic Attack: The first cysteine thiol attacks one of the bromine-bearing carbons on the maleimide ring, displacing the bromide ion. This is followed by a second, intramolecular attack by the adjacent cysteine thiol, displacing the second bromide.

-

Stable Thioether Bridge Formation: This sequence results in the formation of a stable, rebridged dithiomaleimide adduct, effectively locking the two cysteine residues together through the linker.[1][8]

This rebridging is critical for maintaining the structural integrity of proteins like antibodies, where interchain disulfides are crucial for their quaternary structure.[12]

Caption: Reaction of the dibromomaleimide core with two cysteine thiols.

Part 3: Plausible Synthetic Pathway

While this reagent is commercially available, understanding its synthesis provides insight into its structure and purity. A common and mild method for creating N-substituted dibromomaleimides involves the acylation of 3,4-dibromomaleimide.[13][14]

-

Starting Materials: The synthesis commences with commercially available 3,4-dibromomaleimide.

-

Acylation Reaction: 3,4-dibromomaleimide is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF). A non-nucleophilic base, like N-methylmorpholine, is added to deprotonate the maleimide nitrogen.

-

Electrophile Addition: Methyl chloroformate is then added to the reaction mixture. The deprotonated nitrogen acts as a nucleophile, attacking the carbonyl carbon of the methyl chloroformate and displacing the chloride ion.

-

Workup and Purification: The reaction is typically stirred at room temperature for a short period. Following the reaction, a standard aqueous workup is performed to remove the base's salt, and the final product is purified, often by crystallization or column chromatography.

This method is efficient and proceeds under mild conditions, preserving the reactive dibromomaleimide core.[13]

Caption: A plausible workflow for the synthesis of the target compound.

Part 4: Experimental Protocol for Antibody Conjugation

The primary application for this reagent is the site-specific conjugation to antibodies to form ADCs or other labeled proteins.[1][2] The following protocol provides a self-validating, step-by-step methodology. The causality for each step is explained to ensure experimental integrity.

Step-by-Step Methodology

Objective: To conjugate a payload (e.g., drug, fluorophore) linked to the title reagent onto the interchain disulfide bonds of a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (e.g., IgG1)

-

Conjugation Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.[15]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Reagent Stock: this compound (with attached payload) dissolved in anhydrous DMSO or DMF (e.g., 10 mM stock).[11]

-

Quenching Reagent: N-acetylcysteine solution.

-

Purification System: Size-Exclusion Chromatography (SEC) column.

Protocol:

-

Antibody Preparation & Reduction:

-

Action: Prepare the mAb solution at a suitable concentration (e.g., 2-10 mg/mL) in the degassed conjugation buffer.[9][15] Add a 2-4 fold molar excess of TCEP per disulfide bond to be reduced.[1] Incubate at 37°C for 1-2 hours.

-

Causality: Degassing the buffer is crucial to prevent the re-oxidation of the newly formed free thiols by dissolved oxygen.[9] TCEP is a potent, thiol-free reducing agent that selectively cleaves the relatively accessible interchain disulfide bonds without denaturing the antibody. A controlled incubation ensures sufficient reduction without protein degradation.

-

-

Conjugation Reaction:

-

Action: Add the Reagent Stock solution to the reduced antibody solution to achieve a final molar excess of 10-20 fold.[11] Perform the reaction at room temperature for 1-2 hours or overnight at 4°C.[11] Protect from light if the payload is a fluorophore.

-

Causality: A molar excess of the reagent drives the reaction to completion, ensuring high conjugation efficiency. The mild pH (7.0-7.5) is optimal for thiol reactivity while minimizing side reactions with other nucleophilic residues like lysines.[11][]

-

-

Quenching:

-

Action: Add a molar excess of a quenching reagent, such as N-acetylcysteine, to the reaction mixture.

-

Causality: This step deactivates any unreacted dibromomaleimide reagent, preventing non-specific labeling during subsequent purification and analysis steps.

-

-

Purification:

-

Action: Purify the resulting antibody conjugate using a suitable method, most commonly size-exclusion chromatography (SEC).[1][11]

-

Causality: SEC effectively separates the large, high-molecular-weight antibody conjugate from smaller, unreacted reagents, payload, and quenching molecules, yielding a purified final product.

-

-

Characterization:

-

Action: Analyze the purified conjugate using methods such as Mass Spectrometry (MS) and SDS-PAGE.[11]

-

Causality: MS confirms the successful conjugation and determines the drug-to-antibody ratio (DAR). SDS-PAGE, under both reducing and non-reducing conditions, verifies the rebridging of the antibody chains and assesses the homogeneity and purity of the conjugate.

-

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely published, guidelines can be established based on the reactive class of dibromomaleimides.

-

General Handling: All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[3] This reagent must be handled only by personnel with specialized knowledge and experience.[3][4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

-

Inhalation: Move the person into fresh air.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17]

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended by the supplier (e.g., -20°C).[5][17]

Conclusion

This compound is a highly effective and specialized reagent for advanced bioconjugation. Its capacity for rapid and stable disulfide rebridging addresses a key challenge in the construction of homogeneous and structurally sound protein conjugates. For researchers in drug development, particularly those focused on ADCs, this compound provides a reliable tool for achieving site-specific modification of native antibodies, paving the way for more potent and safer biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 1442447-48-4 this compound AKSci 5393DV [aksci.com]

- 5. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]

- 6. parchem.com [parchem.com]

- 7. chembk.com [chembk.com]

- 8. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. resources.tocris.com [resources.tocris.com]

- 17. tcichemicals.com [tcichemicals.com]

N-methoxycarbonyl-dibromomaleimide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-methoxycarbonyl-dibromomaleimide

Authored by: A Senior Application Scientist

Abstract

N-methoxycarbonyl-dibromomaleimide stands as a pivotal activated intermediate in the synthesis of a diverse array of N-functionalized dibromomaleimides. These, in turn, are instrumental reagents in the field of bioconjugation, offering versatile platforms for the selective modification of biomolecules. This guide provides a comprehensive overview of a mild and efficient synthesis of N-methoxycarbonyl-dibromomaleimide, delving into the mechanistic rationale behind the chosen methodology. Furthermore, it outlines the standard analytical techniques employed for its thorough characterization, ensuring the production of a high-purity reagent suitable for downstream applications in research, diagnostics, and therapeutic development.

Introduction: The Strategic Importance of N-methoxycarbonyl-dibromomaleimide

Dibromomaleimides have emerged as powerful tools for chemical biologists and drug development professionals. Their utility is rooted in their ability to react selectively with thiol groups, most notably the cysteine residues within peptides and proteins.[1][2] This reactivity has been harnessed for a variety of applications, including the construction of antibody-drug conjugates (ADCs), the development of PET imaging agents, and the creation of fluorescently labeled biomolecules.[3][4][5][6]

Traditionally, the synthesis of N-substituted dibromomaleimides involved harsh reaction conditions, such as refluxing in acetic acid, which are incompatible with sensitive functional groups.[1] The development of N-methoxycarbonyl-dibromomaleimide as a stable, activated intermediate circumvents this limitation. It serves as a versatile precursor that can react with a wide range of primary and secondary amines under mild, room temperature conditions to afford the corresponding N-functionalized dibromomaleimides in high yields.[1] This approach significantly broadens the scope of accessible dibromomaleimide-based reagents.

This guide will focus on the preferred synthetic route to N-methoxycarbonyl-dibromomaleimide and the analytical methods for its validation, providing researchers with the foundational knowledge to confidently produce and utilize this key synthetic building block.

Synthesis of N-methoxycarbonyl-dibromomaleimide: A Mild and Efficient Protocol

The synthesis of N-methoxycarbonyl-dibromomaleimide is achieved through the acylation of dibromomaleimide with methyl chloroformate. This reaction is facilitated by a non-nucleophilic base, typically N-methylmorpholine (NMM), and proceeds in high yield under mild conditions.[1]

Causality Behind Experimental Choices

-

Dibromomaleimide as the Starting Material: This commercially available or readily synthesized compound provides the core dibromomaleimide scaffold.

-

Methyl Chloroformate as the Acylating Agent: This reagent introduces the methoxycarbonyl group onto the nitrogen atom of the maleimide ring. Its high reactivity ensures an efficient reaction.

-

N-Methylmorpholine (NMM) as the Base: NMM is a sterically hindered tertiary amine, making it a non-nucleophilic base. Its role is to deprotonate the acidic N-H of the dibromomaleimide, forming the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The use of a non-nucleophilic base is crucial to prevent competing side reactions where the base might otherwise react with the methyl chloroformate.

-

Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran - THF): The reaction is sensitive to moisture, as water can hydrolyze the methyl chloroformate and react with the activated intermediate. Anhydrous THF is an excellent choice as it is aprotic and effectively solubilizes the reactants.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of N-methoxycarbonyl-dibromomaleimide.

Detailed Experimental Protocol

Materials:

-

Dibromomaleimide

-

Methyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dibromomaleimide (1.0 equivalent) in anhydrous THF.

-

Addition of Base: To the stirred solution, add N-methylmorpholine (1.0 equivalent) dropwise at room temperature.

-

Addition of Acylating Agent: Following the addition of NMM, add methyl chloroformate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution) to remove NMM hydrochloride and any other aqueous soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The synthesis has been reported to yield the product in 97% purity.[1]

References

- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate: Properties, Synthesis, and Applications in Bioconjugation

Abstract

This technical guide provides a comprehensive overview of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate, a key reagent in the field of bioconjugation and drug development. The document delves into the core physical and chemical properties of this compound, offers insights into its synthesis, and explores its reactivity, with a particular focus on its application in the site-specific modification of proteins. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).

Introduction

Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate, also known as N-methoxycarbonyl-dibromomaleimide, is a bifunctional small molecule that has emerged as a powerful tool for the covalent modification of biomolecules.[1][2] Its unique chemical architecture, featuring a dibromomaleimide core, allows for highly selective reactions with thiol groups, particularly those of cysteine residues in proteins.[2][3] This property enables the precise and stable linkage of therapeutic agents, imaging probes, or other molecules of interest to proteins, a critical step in the design and synthesis of next-generation bioconjugates.[4] This guide will provide a detailed exploration of this versatile reagent, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is essential for its effective handling, storage, and application in experimental workflows.

Structural and General Properties

The chemical structure of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is characterized by a five-membered pyrrole ring with two bromine atoms and two carbonyl groups, and a methyl carboxylate group attached to the nitrogen atom.[5]

Table 1: General and Physical Properties of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate

| Property | Value | Reference(s) |

| IUPAC Name | methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | [5] |

| Synonyms | N-methoxycarbonyl-dibromomaleimide, Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | [5] |

| CAS Number | 1442447-48-4 | [3][6] |

| Molecular Formula | C₆H₃Br₂NO₄ | [3][5] |

| Molecular Weight | 312.90 g/mol | [3][5] |

| Physical State | Solid | [6] |

| Melting Point | 115-118 °C | [6] |

| Storage Condition | -20°C | [3] |

Spectroscopic Data

While detailed spectroscopic data such as ¹H and ¹³C NMR are often provided by commercial suppliers, representative data for the core dibromomaleimide structure is well-established. The proton NMR spectrum would be expected to show a singlet for the methyl protons of the ester group. The carbon NMR would show signals for the methyl carbon, the ester carbonyl carbon, the two imide carbonyl carbons, and the two bromine-substituted carbons of the double bond.

Synthesis

A potential synthetic pathway is illustrated below:

Caption: A proposed synthetic pathway for Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate.

This proposed two-step synthesis would first involve the formation of the dibromomaleimide ring, which can then be acylated with methyl chloroformate in the presence of a base to yield the final product.

Chemical Reactivity and Mechanism of Action

The utility of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate in bioconjugation stems from the high reactivity of the dibromomaleimide moiety towards thiol groups.[1][2] This reactivity allows for the site-specific modification of cysteine residues in proteins.

Reaction with Thiols: Disulfide Bridging

The key feature of the dibromomaleimide core is its ability to react with two thiol groups, making it an excellent reagent for bridging disulfide bonds.[3] In a typical reaction, a disulfide bond in a protein is first reduced to yield two free thiol groups. The dibromomaleimide derivative then reacts with these two thiols in a sequential substitution reaction, displacing the two bromine atoms and forming a stable, re-bridged dithiomaleimide adduct.[7]

Caption: Reaction mechanism of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate with a reduced disulfide bond.

Stability of the Conjugate

A significant advantage of the dibromomaleimide platform is the subsequent hydrolysis of the initially formed dithiomaleimide adduct.[7] This hydrolysis opens the maleimide ring to form a stable maleamic acid derivative, which is less susceptible to retro-Michael reactions that can lead to conjugate degradation with conventional maleimides.[8] This "locking" mechanism results in highly stable and homogeneous bioconjugates.[8]

Applications in Drug Development

The unique reactivity profile of Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate makes it a valuable tool in the development of sophisticated biotherapeutics, particularly antibody-drug conjugates (ADCs).

Site-Specific Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate can be incorporated into linker-payload systems to enable the site-specific conjugation of the drug to the antibody via disulfide bridging.[4] This approach offers several advantages over random conjugation methods, including:

-

Homogeneity: Produces ADCs with a uniform drug-to-antibody ratio (DAR).

-

Stability: The hydrolyzed dithiomaleamic acid linkage provides enhanced stability in vivo.[8]

-

Improved Pharmacokinetics: A more homogeneous product often leads to more predictable and favorable pharmacokinetic properties.

Experimental Protocol: General Procedure for Antibody Conjugation

The following is a generalized protocol for the conjugation of a dibromomaleimide-containing linker-payload to a monoclonal antibody.

Protocol: Antibody Disulfide Bridging with a Dibromomaleimide Reagent

-

Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.

-

Disulfide Bond Reduction: Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 2-4 fold molar excess per disulfide bond is a common starting point. Incubate at 37°C for 1-2 hours.[7]

-

Conjugation: Add the Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate-linker-payload, dissolved in a co-solvent like DMF or DMSO, to the reduced antibody solution. A typical molar excess is 8 equivalents per antibody.[7] The reaction is often carried out at 0°C to control the reaction rate.[9]

-

Hydrolysis: After the initial conjugation, the pH of the reaction mixture can be adjusted to approximately 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10]

-

Quenching: Quench any unreacted dibromomaleimide by adding a thiol-containing reagent like N-acetylcysteine.

-

Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.

Caption: General workflow for the synthesis of an antibody-drug conjugate using a dibromomaleimide reagent.

Conclusion

Methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate is a highly valuable and versatile reagent for the site-specific modification of proteins. Its ability to efficiently bridge disulfide bonds, coupled with the formation of highly stable final conjugates after hydrolysis, makes it an ideal platform for the development of next-generation biotherapeutics, particularly homogeneous and stable antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively implement this technology in their own work.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, 1442447-48-4 | BroadPharm [broadpharm.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. This compound | C6H3Br2NO4 | CID 71745215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. purepeg.com [purepeg.com]

- 8. Thiol Reactivity of <i>N</i>-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design [ouci.dntb.gov.ua]

- 9. parchem.com [parchem.com]

- 10. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Building Block

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a derivative of maleimide, is a pivotal reagent in contemporary chemical and biological research. Its unique structural features, including a reactive dibrominated double bond and an N-alkoxycarbonyl functionality, make it a valuable tool for covalent modification of biomolecules, particularly in the realm of bioconjugation and drug development.[1][2] The ability to precisely engineer molecular conjugates hinges on a thorough understanding of the structure and reactivity of such reagents. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational understanding for its application in research and development.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere presentation of spectral data, this guide offers insights into the experimental methodologies, the rationale behind the observed spectral features, and a detailed interpretation of the data, thereby providing a holistic understanding of the molecule's structural characteristics.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (C₆H₃Br₂NO₄, Molecular Weight: 312.90 g/mol , CAS: 1442447-48-4) is characterized by a five-membered dicarboximide ring, substituted with two bromine atoms at the olefinic positions and a methyl carboxylate group attached to the nitrogen atom.[1][3] These features give rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 312.90 g/mol | --INVALID-LINK-- |

| CAS Number | 1442447-48-4 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy: A Singular Signature

The molecular structure of the title compound contains only one type of proton, those of the methyl group in the methyl carboxylate functionality. Therefore, the ¹H NMR spectrum is predicted to be remarkably simple, exhibiting a single sharp singlet.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Interpretation: The methyl protons are attached to an oxygen atom which is part of an electron-withdrawing carboxylate group. This deshielding environment is expected to result in a chemical shift in the downfield region, typically between 3.9 and 4.1 ppm. The absence of any adjacent protons leads to the observation of a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide a more detailed picture of the carbon skeleton. Due to the molecule's symmetry, we expect to see four distinct carbon signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (imide) |

| ~150 - 155 | C=O (carboxylate) |

| ~130 - 135 | C-Br |

| ~53 - 56 | -OCH₃ |

Interpretation:

-

Imide Carbonyls (C=O): The two equivalent carbonyl carbons of the imide ring are expected to resonate at the most downfield region of the spectrum (~165-170 ppm) due to the strong deshielding effect of the two adjacent electronegative atoms (N and O) and their sp² hybridization.

-

Carboxylate Carbonyl (C=O): The carbonyl carbon of the methyl carboxylate group is also significantly deshielded and is predicted to appear in the range of 150-155 ppm.

-

Brominated Carbons (C-Br): The two equivalent olefinic carbons attached to the bromine atoms are expected to resonate around 130-135 ppm. The electronegativity of the bromine atoms and the sp² hybridization contribute to this chemical shift.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group, being sp³ hybridized and attached to an oxygen, will appear in the upfield region of the spectrum, typically between 53 and 56 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is essential for accurate structural elucidation.

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the imide and ester functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1710 | Strong | C=O stretching (imide, asymmetric and symmetric) |

| ~1750 - 1730 | Strong | C=O stretching (ester) |

| ~1380 - 1350 | Medium | C-N stretching (imide) |

| ~1250 - 1200 | Strong | C-O stretching (ester) |

| ~1600 | Medium-Weak | C=C stretching |

Interpretation:

-

Carbonyl (C=O) Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations. The cyclic imide group is known to exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations, typically in the range of 1780-1710 cm⁻¹. The ester carbonyl will also show a strong absorption band around 1750-1730 cm⁻¹. The overlap of these absorptions may result in a broad, intense band in this region.

-

C-N and C-O Stretching: The stretching vibration of the C-N bond within the imide ring is expected to appear in the 1380-1350 cm⁻¹ region. The C-O single bond stretch of the ester group will give rise to a strong band around 1250-1200 cm⁻¹.

-

C=C Stretching: The stretching of the carbon-carbon double bond in the pyrrole ring is expected to be of medium to weak intensity and appear around 1600 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

Caption: Workflow for FT-IR data acquisition using ATR.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 311, 313, 315 | Molecular ion cluster [M]⁺ |

| 252, 254, 256 | Loss of -COOCH₃ |

| 173, 175 | Loss of Br and -COOCH₃ |

| 79, 81 | Bromine isotopes |

Interpretation:

-

Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks at m/z 311, 313, and 315. This is because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. The relative intensities of these peaks will be approximately 1:2:1.

-

Fragmentation Pattern: The molecule is expected to fragment under electron ionization (EI) conditions. A likely fragmentation pathway involves the loss of the methyl carboxylate radical (-•COOCH₃), leading to a fragment ion cluster at m/z 252, 254, and 256. Further fragmentation could involve the loss of a bromine atom.

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is Electron Ionization Mass Spectrometry (EI-MS).

Caption: Workflow for Mass Spectrometry data acquisition.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

-

Acceleration and Deflection: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion: A Spectroscopic Fingerprint for a Versatile Reagent

The spectroscopic characterization of this compound provides a detailed and unambiguous fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of its atoms, the IR spectrum confirms the presence of its key imide and ester functional groups, and the mass spectrum verifies its molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic data is indispensable for researchers and scientists in confirming the identity and purity of this important reagent, ensuring its effective and reliable use in the synthesis of novel conjugates and materials for a wide range of applications in chemistry, biology, and medicine.

References

The Triumvirate of Reactivity: A Senior Application Scientist's In-depth Guide to the Nucleophilic Reactions of Dibromomaleimide Derivatives

Foreword: Beyond the Thiol-Maleimide Paradigm

For decades, the maleimide moiety has been a cornerstone in the bioconjugation toolkit, prized for its reactivity and selectivity towards thiol groups. However, the advent of substituted maleimides, particularly dibromomaleimide (DBM) derivatives, has ushered in a new era of possibilities, extending beyond simple Michael additions to encompass disulfide bridging, dual functionalization, and the creation of highly stable bioconjugates. This guide provides a comprehensive exploration of the reactivity of dibromomaleimide derivatives with a range of nucleophiles, with a primary focus on thiols and amines, and a comparative perspective on alcohols. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical scaffold.

The Dibromomaleimide Core: An Electron-Deficient Scaffold Primed for Reaction

The reactivity of dibromomaleimide is fundamentally governed by its electronic structure. The two bromine atoms, being excellent leaving groups, and the electron-withdrawing nature of the adjacent carbonyl groups render the carbon-carbon double bond highly electrophilic. This pronounced electron deficiency makes the DBM core exceptionally susceptible to attack by nucleophiles.

The primary reaction pathway involves a sequential nucleophilic substitution of the two bromine atoms. This bifunctional nature is a key differentiator from traditional maleimides and underpins many of its advanced applications, such as disulfide re-bridging.

The Preeminent Partner: Reactivity with Thiol Nucleophiles

The reaction of dibromomaleimides with thiol-containing molecules, most notably cysteine residues in proteins, is the most well-documented and widely utilized application of this reagent class. This reaction is central to the construction of homogeneous and stable antibody-drug conjugates (ADCs).[1]

Mechanism of Thiol Addition: A Stepwise Substitution

The reaction with thiols proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms, leading to the formation of a dithiomaleimide adduct.[1] This process can be conceptualized as two distinct steps:

-

First Thiol Addition: A thiolate anion attacks one of the bromine-bearing carbons of the maleimide ring, displacing the bromide ion and forming a monobromo-thioether intermediate.

-

Second Thiol Addition and Ring Formation: A second thiol molecule attacks the remaining brominated carbon, displacing the second bromide ion and forming a stable, re-bridged dithiomaleimide.

This unique "disulfide bridging" capability is particularly advantageous for site-specific labeling of proteins, such as antibodies, where interchain disulfide bonds can be selectively reduced to generate pairs of reactive cysteine residues.[1]

Caption: Sequential nucleophilic substitution of dibromomaleimide with two thiol molecules.

The "Locking" Mechanism: Hydrolysis to a Stable Maleamic Acid

A critical feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide conjugate under mildly basic conditions (e.g., pH 8.5) to form a highly stable maleamic acid.[1] This "locking" mechanism is crucial as it prevents the retro-Michael reactions often observed with conventional maleimide-thiol conjugates, thereby significantly enhancing the in vivo stability of the resulting bioconjugate.[1] The entire process, from conjugation to hydrolysis, can often be completed in just over an hour.[1]

The rate of this hydrolysis can be influenced by substituents on the maleimide nitrogen. Electron-withdrawing groups can accelerate the hydrolysis, a feature that has been exploited to optimize conjugation protocols.[2][3]

Caption: Hydrolysis of the dithiomaleimide adduct to a stable maleamic acid.

Reversibility: A Tool for Controlled Release

While the hydrolyzed maleamic acid form is highly stable, the initial dithiomaleimide adduct can be cleaved under reducing conditions, such as in the presence of an excess of a thiol like glutathione, which is found in high concentrations within the cytoplasm of cells.[4][5] This reversibility opens up possibilities for designing prodrugs and other stimuli-responsive systems where the release of a payload is triggered by the intracellular reducing environment.[4]

Expanding the Toolkit: Reactivity with Amine Nucleophiles

While thiols are the preferred reaction partners for DBM in many bioconjugation applications due to their higher nucleophilicity and selectivity, amines also exhibit significant reactivity, opening up avenues for dual functionalization and alternative stabilization strategies.

One-Pot Thiol-Amine Conjugation: A Paradigm for Stability and Multifunctionality

A groundbreaking strategy involves the consecutive, one-pot reaction of a dibromomaleimide with a thiol followed by an amine.[6][7][8] This approach leverages the differential reactivity of thiols and amines, with the thiol reacting preferentially to form the monobromo-thioether intermediate. Subsequent addition of an amine leads to the formation of a stable aminothiomaleimide.[6][8]

The key advantage of this method is that the electron-donating amino group deactivates the maleimide ring towards further nucleophilic attack, thereby precluding the need for a separate hydrolysis step to achieve stability.[6][8] This one-pot procedure not only simplifies the conjugation process but also provides a third point for functional attachment (the amine itself), creating a trifunctional scaffold.[6]

References

- 1. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. odinity.com [odinity.com]

- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

A Technical Guide to the Mechanism of Action of Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cysteine-Specific Bioconjugation

The landscape of bioconjugation is continually evolving, driven by the need for more robust, stable, and site-specific linkages in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and novel imaging agents.[1] Within this landscape, the maleimide motif has long been a staple for its selective reaction with cysteine residues.[2] However, the stability of the resulting thio-succinimide adduct has been a persistent challenge, with retro-Michael reactions leading to conjugate degradation and potential off-target effects.[2][3]

Enter the dibromomaleimide (DBM) platform, a significant advancement in bioconjugation chemistry that addresses the limitations of traditional maleimides.[4] This guide focuses on a specific, yet illustrative, member of this class: Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate . We will dissect its mechanism of action, providing a deep understanding of its reactivity, the stability of its conjugates, and its practical application in bioconjugation protocols.

Core Principles of Dibromomaleimide Reactivity

This compound is a bifunctional reagent characterized by a maleimide core with two bromine atoms attached to the alkene carbons.[5] This structure bestows upon it a unique reactivity profile, primarily with the thiol groups of cysteine residues.[4] The core of its mechanism revolves around a sequential nucleophilic substitution of the two bromine atoms by two thiol groups.[4] This "disulfide bridging" capability is particularly advantageous for modifying proteins like antibodies, where interchain disulfide bonds can be reduced to generate pairs of reactive cysteines.[4]

A pivotal feature of the DBM platform is the subsequent hydrolysis of the initially formed dithiomaleimide conjugate under mildly basic conditions.[6] This hydrolysis results in a stable maleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reactions that plague conventional maleimide-thiol adducts.[6][7] This enhanced stability is a critical factor for the in vivo efficacy and safety of bioconjugates.[8]

The reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as lysines, which is a significant advantage for producing homogeneous and well-defined bioconjugates.[4]

The Role of the N-substituent: The Methyl Carboxylate Group

While the core reactivity lies in the dibromomaleimide ring, the N-substituent plays a crucial role in modulating the reagent's properties. In the case of this compound, the methyl carboxylate group is an electron-withdrawing group. This has two important consequences:

-

Enhanced Reactivity: The electron-withdrawing nature of the N-substituent increases the electrophilicity of the maleimide ring, potentially accelerating the initial reaction with thiols.[8]

-

Accelerated Hydrolysis: More significantly, electron-withdrawing N-substituents have been shown to dramatically accelerate the rate of hydrolysis of the dithiomaleimide intermediate to the highly stable ring-opened maleamic acid form.[8][9] This rapid and efficient "locking" mechanism further enhances the stability of the final conjugate.[9]

The methyl ester of this specific compound also presents an opportunity for further functionalization. Saponification of the ester to a carboxylic acid would allow for subsequent coupling to amines, enabling the creation of more complex bioconjugate structures.[10]

The Step-by-Step Mechanism of Action

The bioconjugation process using this compound can be broken down into three key stages:

-

Disulfide Bond Reduction: For native disulfide bridging applications, the target disulfide bond within the protein (e.g., an interchain disulfide in an antibody) is first reduced to yield two free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is selective and does not contain a thiol group itself, thus avoiding interference with the subsequent conjugation step.[11]

-

Thiol-Dibromomaleimide Conjugation: The dibromomaleimide reagent is then introduced. The reaction proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms by the two newly generated thiol groups. This forms a stable, rebridged dithiomaleimide adduct, effectively cross-linking the two cysteine residues.[4]

-

Hydrolytic Stabilization (Locking): The final and critical step is the hydrolysis of the dithiomaleimide ring. This occurs under mildly basic conditions (pH > 7.5) and is accelerated by the electron-withdrawing N-methyl carboxylate group.[6][9] The hydrolysis opens the maleimide ring to form a highly stable dithiomaleamic acid. This ring-opened form is resistant to retro-Michael reactions and thiol exchange, ensuring the long-term stability of the bioconjugate.[6][12]

Visualizing the Mechanism

Caption: The three-stage mechanism of dibromomaleimide bioconjugation.

Quantitative Data Summary

The efficiency and stability of bioconjugation with dibromomaleimides are key advantages. The following table summarizes important quantitative parameters.

| Parameter | Value/Range | Notes |

| Reaction Time (Conjugation) | < 5 minutes to 1 hour | The initial thiol substitution is generally very rapid.[6][13] |

| Reaction Time (Hydrolysis) | < 1 hour to a few hours | Accelerated by electron-withdrawing N-substituents and mildly basic pH.[9][13] |

| Optimal pH (Conjugation) | 6.0 - 8.5 | The reaction proceeds well over a broad pH range.[14] |

| Optimal pH (Hydrolysis) | > 7.5 (typically 8.5) | Higher pH accelerates the ring-opening hydrolysis for stabilization.[6][13] |

| Stability of Final Conjugate | High | The ring-opened dithiomaleamic acid is resistant to thiol exchange.[7][12] |

Experimental Protocols

This section provides a general methodology for the use of this compound in antibody disulfide bridging.

Materials

-

Purified antibody (e.g., Trastuzumab)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Hydrolysis Buffer: pH 8.5 (e.g., borate or phosphate buffer)

-

Quenching Reagent: N-acetylcysteine

-

Size-Exclusion Chromatography (SEC) system for purification

-

LC-MS system for analysis

Procedure

-

Antibody Preparation:

-

Buffer exchange the purified antibody into the conjugation buffer (PBS, pH 7.4).

-

Adjust the antibody concentration to a suitable level (e.g., 5 mg/mL).[7]

-

-

Disulfide Bond Reduction:

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).

-

Add the dibromomaleimide solution to the reduced antibody solution. A slight molar excess of the reagent over the number of disulfide bonds is typically used.

-

Incubate at room temperature for 5-60 minutes.[13]

-

-

Hydrolysis (Locking Step):

-

Quenching and Purification:

-

Analysis:

-

Characterize the purified conjugate by LC-MS to confirm the desired mass and drug-to-antibody ratio (DAR).

-

Further analysis by techniques such as hydrophobic interaction chromatography (HIC) can be performed to assess the homogeneity of the conjugate.[7]

-

Experimental Workflow Diagram

Caption: General workflow for antibody-drug conjugate synthesis using DBM.

Advantages and Considerations

The use of this compound and other dibromomaleimides offers several advantages:

-

Formation of Stable Conjugates: The hydrolysis step creates a highly stable, irreversible linkage that is resistant to thiol exchange in vivo.[7][12]

-

Homogeneous Products: Site-specific conjugation to reduced disulfide bonds allows for the production of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[6][9]

-

Rapid Reaction Kinetics: Both the conjugation and hydrolysis steps can be completed in a relatively short timeframe.[13]

-

Versatility: The dibromomaleimide platform can be used to attach a wide variety of molecules, including drugs, fluorophores, and polymers, to proteins.[1][5]

However, researchers should also consider the following:

-

Hydrolytic Stability of the Reagent: Dibromomaleimides themselves can undergo hydrolysis, especially at higher pH. Therefore, stock solutions should be prepared fresh and the pH during conjugation should be carefully controlled.[15][16]

-

Optimization Required: The optimal reaction conditions (e.g., stoichiometry of reagents, incubation times, pH) may need to be determined empirically for each specific protein and payload.

Conclusion

This compound stands as a potent example of the advanced capabilities of the dibromomaleimide platform for bioconjugation. Its mechanism, characterized by a rapid and specific reaction with cysteine thiols followed by an irreversible hydrolytic "locking" step, addresses the critical need for stable and homogeneous bioconjugates. The electron-withdrawing nature of its N-substituent further enhances its utility by accelerating the formation of the stable final product. For researchers in drug development and the broader life sciences, a thorough understanding of this mechanism is key to harnessing the full potential of this next-generation bioconjugation technology.

References

- 1. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]

- 12. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 14. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Literature review on the applications of N-alkoxycarbonylmaleimides

An In-Depth Technical Guide to the Applications of N-Alkoxycarbonylmaleimides

Foreword: Beyond the Thiol-Maleimide Workhorse

For decades, the thiol-maleimide reaction has been a cornerstone of chemical biology and materials science, prized for its high selectivity and mild reaction conditions. However, professionals in drug development and advanced materials are acutely aware of its primary limitation: the reversibility of the thioether linkage. The retro-Michael reaction can lead to payload exchange in biological media, compromising the stability and efficacy of antibody-drug conjugates (ADCs) and other precision constructs.

This guide delves into the chemistry and application of N-alkoxycarbonylmaleimides, a class of reagents engineered to address this fundamental stability issue. By understanding the causal relationship between the N-substituent's electronic properties and the resulting conjugate's stability, we can design more robust, reliable, and effective molecules. Here, we move beyond simple protocols to explore the underlying principles that govern these "next-generation" maleimides, providing researchers with the insights needed to innovate in their own work.

Core Principles: Synthesis and Tunable Reactivity

The utility of any maleimide derivative is dictated by the substituent on the nitrogen atom. This group sterically and electronically modulates the reactivity of the maleimide's double bond and the stability of the subsequent thioether adduct. The N-alkoxycarbonyl group, being electron-withdrawing, offers significant advantages over traditional N-alkyl or N-aryl substituents.

General Synthesis of N-Alkoxycarbonylmaleimides

The synthesis is a robust and scalable two-step process, beginning with the formation of a maleamic acid intermediate, followed by cyclization. This method allows for the use of widely available starting materials.[1]

Caption: General two-step synthesis of N-alkoxycarbonylmaleimides.

Detailed Protocol: Synthesis of N-(2-tert-Butoxycarbonylethoxy)ethylmaleimide

This protocol is a representative example for creating a maleimide with an alkoxycarbonyl-functionalized linker.

Materials:

-

Maleic Anhydride

-

N-(tert-Butoxycarbonyl)-2-aminoethoxyethanol

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Step 1: Maleamic Acid Formation

-

Dissolve maleic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add a solution of N-(tert-Butoxycarbonyl)-2-aminoethoxyethanol (1.05 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The maleamic acid product often precipitates. If so, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product. The product is typically used in the next step without further purification.

-

-

Step 2: Cyclization to Maleimide

-

To the crude maleamic acid from Step 1, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.3 eq).

-

Heat the mixture to 60-70°C and stir for 2-3 hours.

-

Cool the reaction to room temperature and pour it carefully into a beaker of ice-cold water with vigorous stirring to precipitate the product and quench excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-alkoxycarbonylmaleimide by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Reaction Mechanism: The Advantage of an Electron-Withdrawing N-Substituent

The reaction proceeds via a standard Michael addition of a thiol to the electron-deficient alkene of the maleimide.[2] However, the critical insight for achieving superior stability lies in the fate of the resulting thiosuccinimide adduct. This adduct can undergo a retro-Michael reaction, releasing the conjugated payload.

The key advantage of an N-alkoxycarbonyl group is that its electron-withdrawing nature significantly accelerates the rate of hydrolysis of the thiosuccinimide ring.[3][4] This ring-opening reaction forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate in place.[5]

Caption: Reaction pathway showing the desired hydrolytic stabilization.

Data Summary: Comparative Properties of N-Substituted Maleimides

This table summarizes the causal relationships between the N-substituent and key performance characteristics, grounding the choice of an N-alkoxycarbonylmaleimide in established chemical principles.[3][4][6]

| N-Substituent Type | Electronic Effect | Thiol Reaction Rate | Ring-Opening Hydrolysis Rate | Conjugate Stability | Rationale |

| N-Alkyl | Electron-Donating | Moderate | Slow | Low | Prone to retro-Michael and thiol exchange reactions.[5] |

| N-Aryl | Weakly EWD* | Fast | Moderate-Fast | High | Ring hydrolysis is faster than N-alkyl, improving stability.[4] |

| N-Alkoxycarbonyl | Electron-Withdrawing | Fast | Very Fast | Very High | The strong inductive effect rapidly accelerates the stabilizing ring-opening hydrolysis, preventing reversal.[3] |

*EWD: Electron-Withdrawing

Application in Bioconjugation: Building Stable Antibody-Drug Conjugates

The primary application for stabilized maleimides is in the construction of bioconjugates where long-term in vivo stability is paramount, such as Antibody-Drug Conjugates (ADCs).[7][8] An N-alkoxycarbonylmaleimide-linker-drug construct can be conjugated to cysteine residues, often generated by the selective reduction of interchain disulfides on a monoclonal antibody.

Caption: Workflow for site-selective antibody-drug conjugation.

Detailed Protocol: Labeling a Cysteine-Containing Protein

This self-validating protocol describes the labeling of Bovine Serum Albumin (BSA), which contains a free cysteine (Cys-34), with a hypothetical N-alkoxycarbonylmaleimide-functionalized fluorescent dye.

Materials:

-

Bovine Serum Albumin (BSA)

-

N-alkoxycarbonylmaleimide-dye conjugate (10 mM stock in DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), 1 mM EDTA, pH 7.2, degassed

-

Quenching Solution: 100 mM N-acetylcysteine in PBS

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Characterization: UV-Vis Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve BSA in degassed Conjugation Buffer to a final concentration of 5 mg/mL. Causality: Degassing the buffer is critical to prevent oxidation of the free thiol on the cysteine residue, ensuring it remains available for conjugation.

-

-

Conjugation Reaction:

-

To the BSA solution, add the N-alkoxycarbonylmaleimide-dye stock solution to achieve a 10-fold molar excess of the dye over the protein.

-

Incubate the reaction at room temperature for 2 hours with gentle stirring, protected from light. Insight: The incubation serves two purposes: allowing the initial Michael addition to complete and, crucially, allowing the subsequent, stabilizing ring-opening hydrolysis to proceed.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10 mM. Incubate for 15 minutes. Self-Validation: This step ensures that any unreacted maleimide is consumed, preventing non-specific labeling during purification and storage. A control sample without quenching can be run to validate its effectiveness.

-

-

Purification:

-

Apply the quenched reaction mixture to a pre-equilibrated SEC column.

-

Elute with PBS (pH 7.4). The first colored fraction to elute will be the high-molecular-weight protein conjugate. Unreacted dye and quenching agent will elute later.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the dye's λ_max.

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl) with the extinction coefficient for BSA.

-

Calculate the dye concentration similarly.

-

The Degree of Labeling (DOL) is the molar ratio of dye to protein. A successful reaction should yield a DOL close to 1.0.

-

Application in Advanced Polymer Materials

N-alkoxycarbonylmaleimides serve as versatile monomers or functionalization agents in polymer chemistry.[9] Their defined reactivity allows for their use in controlled radical polymerizations like RAFT to produce well-defined architectures, or for post-polymerization modification of thiol-bearing polymers via "click" chemistry.[10][11]

Use Case: Synthesis of Thermoresponsive Polymers

Alternating copolymers of N-substituted maleimides and other monomers (like vinyl ethers) can exhibit a Lower Critical Solution Temperature (LCST), where the polymer is soluble in water at low temperatures but phase-separates upon heating.[12] The N-alkoxycarbonyl group can be used to fine-tune this transition temperature and impart hydrophilicity.

Caption: Synthesis of a functional copolymer via RAFT polymerization.

Application in Thiol-Activated Prodrug Design

The selective reactivity of maleimides with thiols can be exploited to design prodrugs. An N-alkoxycarbonylmaleimide can be used to "cage" a thiol-containing drug. A particularly elegant strategy involves designing the prodrug to bind to the free cysteine (Cys-34) on circulating serum albumin, turning the protein into a natural carrier that reduces renal clearance and improves pharmacokinetics.[13] The drug is then released slowly via hydrolysis or thiol exchange in the target tissue.

Caption: Mechanism of an albumin-binding maleimide prodrug.

Conclusion and Future Outlook